molecular formula C7H5ClN4O B11902668 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B11902668
M. Wt: 196.59 g/mol
InChI Key: AVGYIOYGWLFHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a chlorine atom at position 2 and a carboxamide group at position 4. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as a kinase inhibitor or epigenetic modulator. Its synthesis often involves Pd- or Cu-catalyzed coupling reactions, as exemplified in recent studies . The compound’s structural rigidity and functional groups enable diverse interactions with biological targets, making it a key intermediate for developing antitumor and enzyme-targeting agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C7H5ClN4O/c8-7-10-2-5-3(12-7)1-4(11-5)6(9)13/h1-2,11H,(H2,9,13)

InChI Key

AVGYIOYGWLFHDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=C(N=C21)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Pathway and Conditions

The Cu-catalyzed synthesis begins with 5-bromo-2,4-dichloropyrimidine as the starting material. Cyclopentylamine undergoes nucleophilic substitution at the 4-position of the pyrimidine ring, followed by copper-mediated coupling with acrylate derivatives to form the pyrrolo-pyrimidine core. Critical parameters include:

  • Temperature : Reactions proceed optimally at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO).

  • Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand enhances coupling efficiency.

  • Cyclization : Intramolecular Heck-type cyclization completes the tricyclic structure, requiring Pd-free conditions to avoid contamination.

A representative yield of 78% is achieved through this five-step sequence, with the final carboxamide group introduced via ammonolysis of the ethyl ester intermediate.

Nickel/Copper Bimetallic Catalysis

Industrial-Scale Synthesis

The CN111303162B patent discloses a palladium-free approach using NiCl₂/CuI co-catalysis. Key innovations include:

  • Coupling Step : 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine reacts with acrylic acid in the presence of NiCl₂ (5 mol%) and CuI (2 mol%), yielding 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (92% purity).

  • Cyclization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes oxidative cyclization in dichloromethane, forming the dihydro-pyrrolo-pyrimidine intermediate.

Table 1: Comparative Performance of Catalytic Systems

CatalystYield (%)Pd Residue (ppm)Scalability
CuI78Not detectedModerate
NiCl₂/CuI85<1High

This method eliminates palladium contamination concerns while maintaining yields above 85%, making it suitable for pharmaceutical manufacturing.

Sulfone/Sulfoxide Intermediate-Based Synthesis

Alkyl Sulfone-Mediated Coupling

The WO2018005865A1 patent describes a seven-step route utilizing 2'-(methylsulfonyl)-pyrrolo[2,3-d]pyrimidine intermediates. Critical stages include:

  • Sulfonation : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form the sulfone.

  • Amine Coupling : Reaction with heteroaryl amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) at ≤10°C in THF/LiHMDS achieves 62% yield.

Table 2: Sulfone vs. Chloro Intermediate Reactivity

IntermediateCoupling Yield (%)Reaction Time (h)
2'-Chloro3824
2'-(Methylsulfonyl)621

Sulfone derivatives exhibit enhanced electrophilicity, accelerating nucleophilic aromatic substitution by 24-fold compared to chloro analogs.

Carboxamide Formation and Purification

Ammonolysis of Ester Precursors

The final carboxamide group is introduced via ammonolysis of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. Optimal conditions involve:

  • Solvent : Methanol/water (4:1 v/v) at 50°C.

  • Reagent : Aqueous NH₃ (28% w/w) in a 5:1 molar ratio to ester.

  • Yield : 89% after recrystallization from ethanol/DMF.

Purification Techniques

Industrial-scale processes favor crystallization over chromatography:

  • Crystallization Solvents : Ethanol-DMF (1:2) achieves ≥99% purity.

  • Chromatography : Silica gel with DCM/MeOH (95:5) is reserved for lab-scale purification.

Industrial Production Methodologies

Cost-Effective Raw Materials

Recent advances replace expensive propiolate esters with acrylic acid derivatives, reducing raw material costs by 40%. The Ni/Cu-catalyzed route further lowers expenses by avoiding Pd-based catalysts.

Environmental Considerations

  • Solvent Recovery : DMF and THF are recycled via distillation (90% recovery rate).

  • Waste Streams : Nickel residues are removed via chelating resins, achieving <5 ppm effluent concentrations .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • Mechanism of Action : This compound has been extensively studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation. Research has demonstrated that derivatives of this compound can inhibit CDK activity, leading to reduced cancer cell proliferation and induction of apoptosis in various cancer cell lines, including pancreatic and breast cancers .
  • Case Study : A notable study highlighted the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Among these, one compound exhibited strong inhibitory activity against CDK9, leading to significant anti-proliferative effects in pancreatic ductal adenocarcinoma models .

Antimicrobial Properties

  • The compound also shows promise as an antimicrobial agent. Its unique structure allows it to interact with bacterial targets effectively, making it a candidate for further pharmacological studies aimed at developing new antibiotics.

Pharmaceutical Intermediates

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives are being explored for their therapeutic effects against multiple diseases, including cancers and infectious diseases. The versatility in its synthesis methods enhances its utility in pharmaceutical applications.

Agrochemical Applications

The compound's broad-spectrum biological activity makes it a candidate for development in agrochemicals. Its potential to inhibit specific enzymes can be leveraged to create effective herbicides or fungicides, contributing to agricultural productivity and pest management strategies.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives has provided valuable insights into how modifications at various positions affect biological activity. For instance, substituents at the 6-position have been shown to enhance selectivity for CDK4/6 inhibition while maintaining potent anti-tumor activity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInhibits CDK9; induces apoptosis in cancer cells; effective against PDAC
Antimicrobial activityEffective against various bacterial strains; potential for new antibiotics
Pharmaceutical IntermediatesBuilding block for bioactive compoundsVersatile synthesis methods; essential for drug development
AgrochemicalsPotential herbicide/fungicideBroad-spectrum biological activity; could enhance agricultural productivity
Structure-Activity RelationshipModifications enhance activity and selectivitySubstituents influence potency against specific kinases

Mechanism of Action

The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. It acts as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Data Tables

Critical Analysis and Research Findings

  • Catalytic Efficiency : Cu-based routes for pyrrolo[2,3-d]pyrimidine synthesis (42% yield) outperform traditional Pd methods (16–49%) in cost and toxicity .
  • Substituent Impact : Aromatic amines (e.g., pyridin-2-ylmethoxy in WXJ-202) enhance kinase selectivity , while alkyl linkers (e.g., propyl in 19c) modulate cytotoxicity .
  • Ring System Influence: Thieno and benzofuro analogs exhibit distinct target profiles compared to pyrrolo derivatives, underscoring the role of core heterocycles in bioactivity .

Biological Activity

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_7ClN_4O. Its structure features a pyrrolo-pyrimidine core that is critical for its biological activity. The presence of the chloro group and the carboxamide functionality contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's binding affinity and inhibitory potency against CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolo-pyrimidine structure can significantly influence its biological activity. For instance, variations in substituents on the pyrimidine ring can enhance or diminish inhibitory effects on target enzymes. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against CDK2, indicating potent inhibition capabilities.

CompoundIC50 (µM)Target Enzyme
This compound0.78CDK2
Compound A1.06CDK2
Compound B0.55CDK2

Biological Activity Studies

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Cytotoxicity : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective growth inhibition.
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.

Case Study 1: Renal Carcinoma

In a specific study focusing on renal carcinoma cell lines (RFX 393), treatment with this compound resulted in significant cell cycle arrest at the G0–G1 phase. The treated cells showed an increase in population compared to control groups, indicating a potential mechanism for its anticancer effects.

Case Study 2: Broad-Spectrum Anticancer Activity

Another investigation assessed the compound's efficacy across multiple cancer types. Results indicated a mean growth inhibition percentage of over 40% across various cell lines, emphasizing its broad-spectrum anticancer potential.

Q & A

Q. What are the standard synthetic routes for 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide?

The synthesis typically involves multi-step reactions starting from pyrrolo[3,2-d]pyrimidine precursors. Key steps include:

  • Chlorination : Introduction of chlorine at the 2-position using reagents like POCl₃ or PCl₅ under anhydrous conditions (common in pyrrolo-pyrimidine chemistry) .
  • Carboxamide formation : Reaction of the carboxylic acid derivative (e.g., ethyl ester) with ammonia or amines. For example, ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can be converted to the carboxamide via ammonolysis in methanol or ethanol .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol-DMF) is used to isolate the final product .

Q. How is the compound characterized structurally and spectroscopically?

  • 1H/13C NMR : Key signals include the pyrrole NH proton (δ 10–12 ppm) and pyrimidine carbons (δ 150–160 ppm). The chloro substituent deshields adjacent protons .
  • Mass spectrometry : Molecular ion peaks (M+H⁺) confirm the molecular weight (e.g., C₇H₆ClN₅O: calc. 219.02, obs. 219.1) .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) are diagnostic .

Q. What are the primary biochemical applications of this compound?

It serves as a scaffold for kinase inhibitors (e.g., EGFR, CDK2) due to its structural mimicry of purine bases. The chloro group enhances electrophilicity for nucleophilic substitution in target binding . Preliminary studies show IC₅₀ values in the nanomolar range for kinase inhibition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may resolve NH proton splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrole vs. pyrimidine protons) .
  • Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Q. What strategies optimize reaction yields in carboxamide synthesis?

  • Ammonia concentration : Higher NH₃(aq) (e.g., 25–30%) improves conversion rates (e.g., 95% yield for compound 19a in ) .
  • Catalysis : Additives like N-methylmorpholine enhance coupling efficiency in carboxamide formation .
  • Temperature control : Reflux in methanol (65–70°C) minimizes side reactions (e.g., ester hydrolysis) .

Q. How does the chloro substituent influence reactivity in cross-coupling reactions?

  • Buchwald-Hartwig amination : The 2-chloro group acts as a leaving group, enabling Pd-catalyzed coupling with aryl amines (e.g., 80–90% yield with Xantphos ligand) .
  • Suzuki-Miyaura : Limited reactivity due to steric hindrance; use of boronic esters (e.g., pinacol boronate) improves efficiency .

Q. What computational methods predict binding affinity for kinase inhibition?

  • Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets (PDB: 1M17 for EGFR). Key interactions include H-bonds with backbone amides and hydrophobic contacts with gatekeeper residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Methodological Recommendations

  • Contradiction resolution : If NMR data conflicts with literature, repeat experiments in standardized solvents (e.g., DMSO-d₆) and cross-validate with HSQC .
  • Yield optimization : Screen catalysts (e.g., DMAP for ester-amide conversion) and use microwave-assisted synthesis to reduce reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.